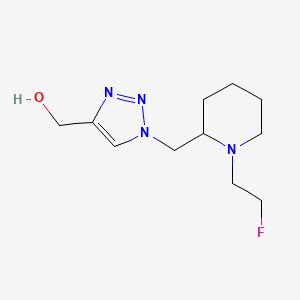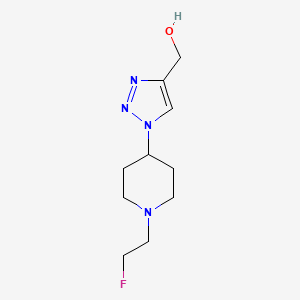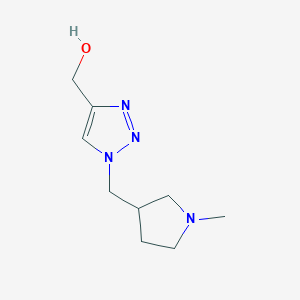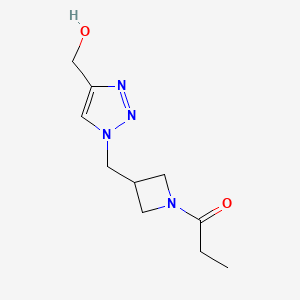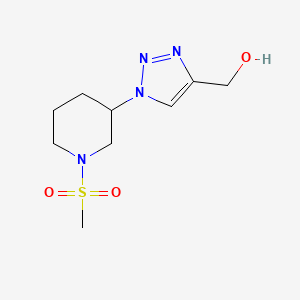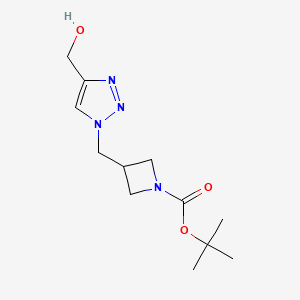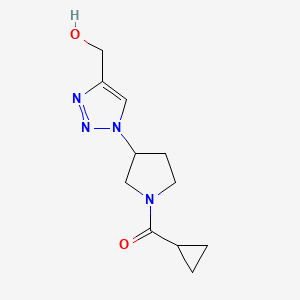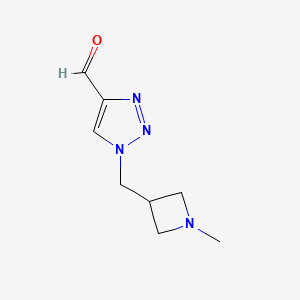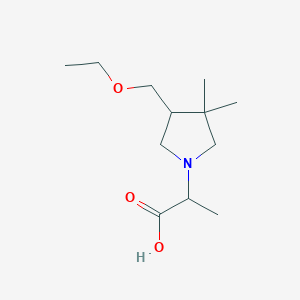
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propanoic acid, also known as 2-EMPA, is a versatile compound with many potential applications in scientific research. It is a key component of a variety of synthetic pathways, and has been used as a building block in the synthesis of various compounds. Additionally, 2-EMPA is a useful tool in the study of biochemical and physiological processes, as it has been shown to interact with various proteins and enzymes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Interactions
- The carboxylic acid group of naproxen was modified to form propanamides, showing potential as non-ulcerogenic anti-inflammatory and analgesic agents, indicating a method to modify related compounds for specific therapeutic purposes (Berk et al., 2009).
- The interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives was studied, leading to various linked products and suggesting a pathway for creating complex derivatives from simple ethoxymethylene compounds (Dmitry et al., 2015).
- A focused library of piperazinamides was synthesized, joining chemical fragments of well-known antiepileptic drugs. This study indicated the potential of using similar structural modifications for designing new therapeutic agents (Kamiński et al., 2016).
- Novel amino acids conjugates with nifedipine were synthesized, showing significant antioxidant, anti-inflammatory, and antiulcer activity. This research suggests avenues for creating new compounds with improved therapeutic profiles (Subudhi & Sahoo, 2011).
Biological and Medicinal Research Applications
- A series of 2-amino-3-(purin-9-yl)propanoic acids were synthesized and tested for immunostimulatory and immunomodulatory potency, indicating the therapeutic potential of similarly structured compounds (Doláková et al., 2005).
- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, showing potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Structural and Synthetic Studies
- Synthesis of dimethyl 2-(methoxymethylene) pentanedioates led to the creation of novel pyrimidine derivatives, showcasing the potential of certain chemical reactions to yield biologically active compounds (Berzosa et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target peroxisome proliferator-activated receptors (ppars), which play crucial roles in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Similar compounds have been found to act as agonists for ppars . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.
Biochemical Pathways
Ppars, which similar compounds target, are involved in the regulation of gene expression, and thus can influence a variety of biological processes such as lipid metabolism, inflammation, and cell proliferation .
Result of Action
The activation of ppars by similar compounds can lead to a variety of cellular responses, including changes in gene expression, cell differentiation, and metabolic processes .
Propiedades
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-16-7-10-6-13(8-12(10,3)4)9(2)11(14)15/h9-10H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQPTNVNQMQFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




